

GALA Peptide for siRNA and mRNA Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GALA

Cat. No.: B025779

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), holds immense promise for treating a wide range of diseases. However, the efficient delivery of these macromolecules to their target cells and subsequent release into the cytoplasm remains a significant challenge. The **GALA** peptide is a synthetic, pH-sensitive fusogenic peptide designed to facilitate the endosomal escape of therapeutic cargo. Its unique properties make it a valuable tool for enhancing the intracellular delivery of siRNA and mRNA.

This document provides detailed application notes and protocols for utilizing the **GALA** peptide in siRNA and mRNA delivery systems. It includes information on the mechanism of action, formulation of **GALA**-modified delivery vehicles, and protocols for in vitro and in vivo applications.

Mechanism of Action

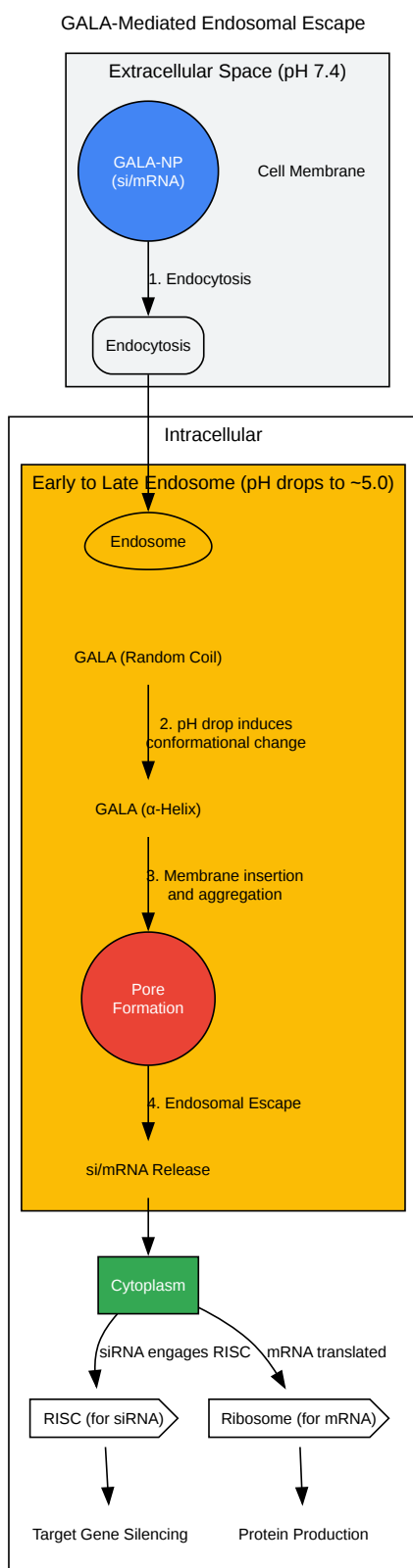
GALA is a 30-amino acid peptide with the sequence WEAALAEALAEALAEHLAEALAEALEALAA.[1] Its design is inspired by viral fusion peptides. At physiological pH (around 7.4), the glutamic acid residues in **GALA** are deprotonated and negatively charged, causing the peptide to adopt a random coil conformation.[2] However, in the acidic environment of the late endosome (pH 5.0-6.0), the glutamic acid residues become

protonated. This charge neutralization reduces electrostatic repulsion and induces a conformational change in the peptide to an amphipathic α -helix.[1][2]

This α -helical conformation allows **GALA** to insert into the endosomal membrane, leading to membrane destabilization and the formation of pores.[1][2] It is proposed that 8-12 **GALA** monomers assemble to form a pore, which allows the release of the endosomally trapped siRNA or mRNA into the cytoplasm, where they can exert their biological function.[1] In addition to its role in endosomal escape, **GALA** has also been shown to act as a targeting ligand for the lung endothelium, binding to sialic acid-terminated sugar chains.

Signaling Pathway and Delivery Mechanism

The following diagram illustrates the pH-dependent mechanism of **GALA**-mediated endosomal escape of a nucleic acid cargo delivered by a nanoparticle.

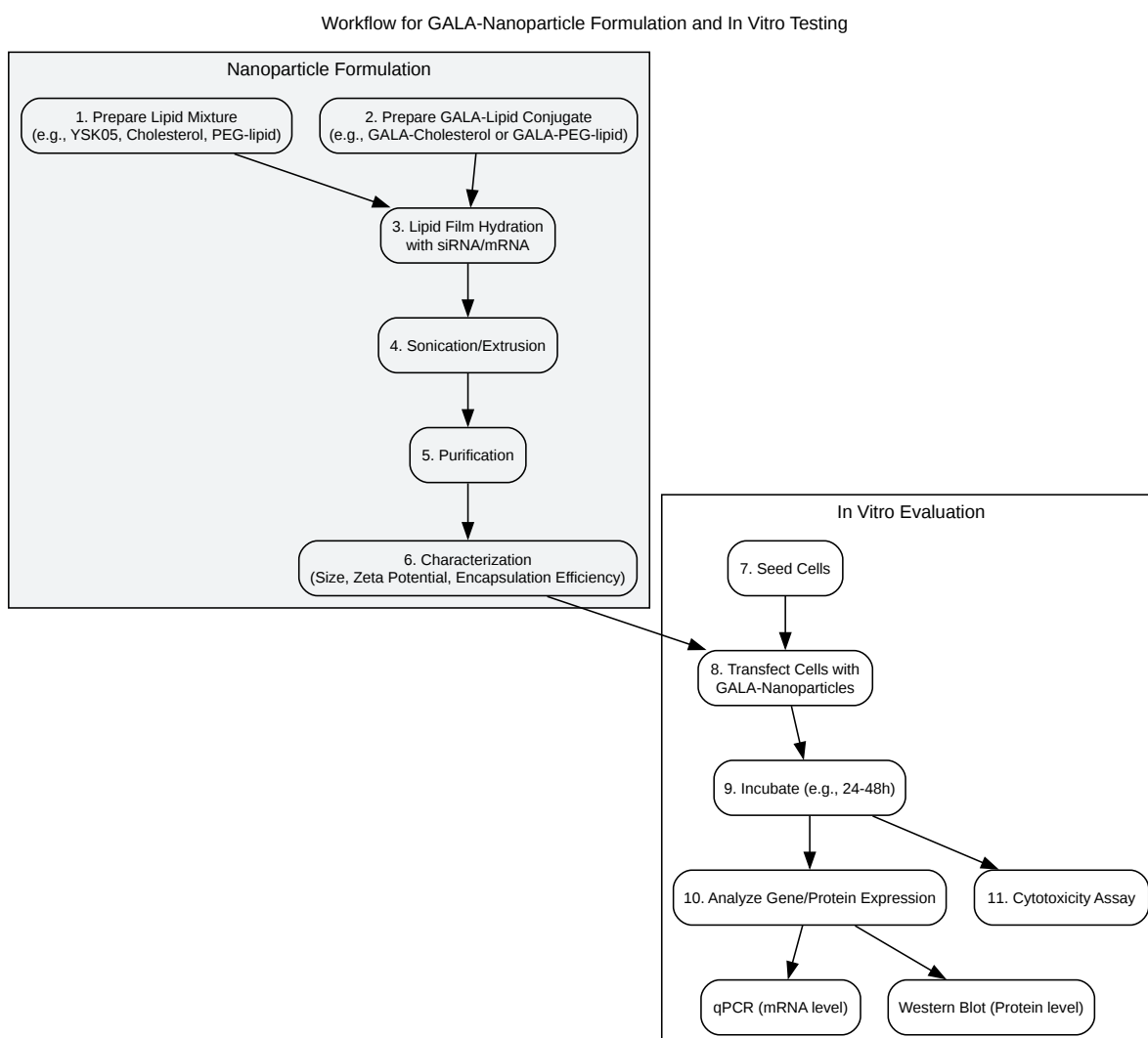


[Click to download full resolution via product page](#)

Caption: **GALA** peptide facilitates endosomal escape of nucleic acids.

Experimental Workflows

The following diagram outlines the general workflow for the preparation of **GALA**-modified nanoparticles and their subsequent in vitro evaluation.



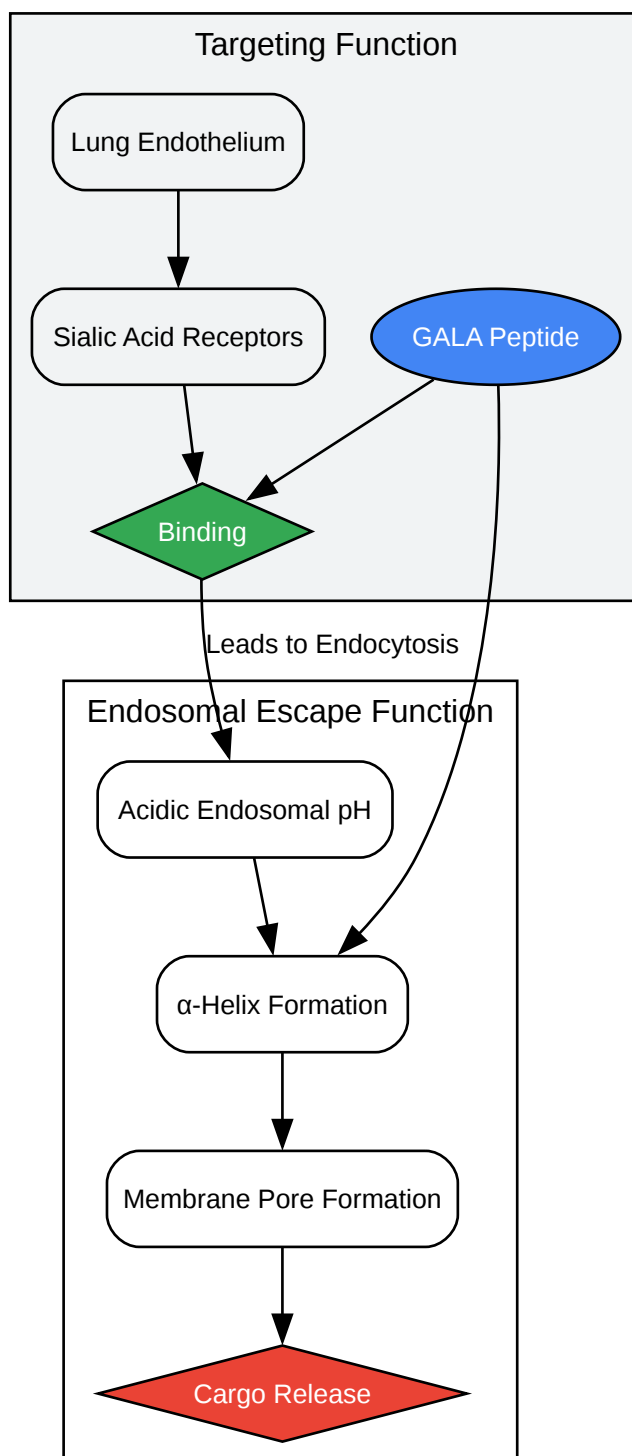
[Click to download full resolution via product page](#)

Caption: Formulation and in vitro testing of **GALA**-nanoparticles.

GALA's Dual Functionality

The **GALA** peptide can be engineered to perform two critical functions in nucleic acid delivery: targeting specific tissues and facilitating endosomal escape.

Dual Functionality of GALA Peptide



[Click to download full resolution via product page](#)

Caption: **GALA**'s dual roles in targeting and endosomal escape.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on **GALA**-mediated delivery of siRNA and mRNA.

Table 1: In Vitro Transfection Efficiency of **GALA**-modified mRNA Polyplexes

Cell Line	Formulation	Transfection Efficiency (%)	Reference
RAW 264.7 Macrophages	PPx-GALA (high density)	~36	
D1 Dendritic Cells	PPx-GALA (high density)	~50	
DC 2.4 Dendritic Cells	PPx-GALA (high density)	~28	
DC 2.4 Dendritic Cells	Lipofectamine 2000	~20	
HEK293T Cells	PPx-GALA	<5	

Table 2: In Vivo Gene Silencing Efficiency of **GALA**-modified MEND for siRNA Delivery

Target Gene	Delivery System	Animal Model	Dose	Gene Knockdown (%)	ED50	Reference
CD31	GALA/PEG 2000-MENDssP almE	Mice	0.21 mg/kg	-	0.21 mg/kg	
Polo-like kinase 1 (PLK1)	PEG-YSK-MEND	OS-RC-2 tumor-bearing mice	3 mg/kg	~50 (mRNA and protein)	-	

Table 3: Physicochemical Properties of **GALA**-modified Nanoparticles

Formulation	Size (nm)	Zeta Potential (mV)	Reference
PPx-GALA	~350	-7	
GALA/PPD-MEND	-	-	

Experimental Protocols

Protocol 1: Formulation of **GALA**-Modified MEND for siRNA Delivery by Lipid Film Hydration

This protocol describes the preparation of Multifunctional Envelope-type Nanodevices (MENDs) modified with **GALA** for siRNA delivery.

Materials:

- pH-sensitive cationic lipid (e.g., YSK05)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

- **GALA**-PEG-DSPE conjugate
- siRNA
- Chloroform
- Ethanol
- Nuclease-free water
- Rotary evaporator
- Probe sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- **Lipid Film Preparation:** a. In a round-bottom flask, dissolve the lipids (e.g., YSK05, cholesterol, DSPE-PEG2000, and **GALA**-PEG-DSPE) in chloroform at the desired molar ratio. b. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
- **Hydration:** a. Dissolve the siRNA in nuclease-free water or a suitable buffer. b. Add the siRNA solution to the flask containing the lipid film. c. Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
- **Sonication and Extrusion:** a. To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator. b. Subsequently, extrude the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce unilamellar vesicles of a more uniform size.
- **Purification and Characterization:** a. Remove unencapsulated siRNA by a suitable method such as dialysis or size exclusion chromatography. b. Characterize the **GALA**-MENDs for particle size and zeta potential using dynamic light scattering (DLS), and for siRNA

encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) after lysing the liposomes with a detergent.

Protocol 2: In Vitro Transfection and Gene Knockdown Analysis

This protocol outlines the procedure for transfecting cells with **GALA**-MENDs carrying siRNA and quantifying the resulting gene knockdown.

Materials:

- Cells cultured in appropriate medium
- **GALA**-MEND encapsulated siRNA
- Opti-MEM or other serum-free medium
- RNA extraction kit
- Reverse transcriptase and reagents for cDNA synthesis
- qPCR master mix and primers for the target gene and a housekeeping gene
- Real-time PCR system

Procedure:

- **Cell Seeding:** a. The day before transfection, seed the cells in 24-well plates at a density that will result in 70-90% confluency at the time of transfection.
- **Transfection:** a. On the day of transfection, dilute the **GALA**-MEND-siRNA complexes to the desired final concentration in serum-free medium. b. Remove the growth medium from the cells and wash with PBS. c. Add the diluted **GALA**-MEND-siRNA complexes to the cells. d. Incubate the cells for 4-6 hours at 37°C in a CO2 incubator. e. After the incubation, add complete growth medium.
- **Incubation and Cell Lysis:** a. Incubate the cells for an additional 24-72 hours to allow for gene knockdown. b. After the incubation period, lyse the cells directly in the wells for RNA

extraction.

- RNA Extraction and qPCR Analysis: a. Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions. b. Synthesize cDNA from the extracted RNA using a reverse transcriptase kit. c. Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a stable housekeeping gene (for normalization). d. Calculate the relative gene expression and percentage of gene knockdown compared to control-treated cells.

Protocol 3: Calcein Leakage Assay for Endosomal Escape

This assay is used to visually and quantitatively assess the ability of **GALA**-modified nanoparticles to induce endosomal escape.

Materials:

- Cells cultured on glass-bottom dishes
- **GALA**-modified nanoparticles
- Calcein (self-quenching concentration, e.g., 50-100 mM)
- Live-cell imaging microscope

Procedure:

- Calcein Loading: a. Incubate the cells with a high concentration of calcein for a short period (e.g., 5-10 minutes) to allow its uptake into endosomes via fluid-phase endocytosis. b. Wash the cells thoroughly with PBS to remove extracellular calcein. At this stage, calcein fluorescence should appear as punctate intracellular vesicles.
- Nanoparticle Treatment: a. Add the **GALA**-modified nanoparticles to the cells at the desired concentration.
- Live-Cell Imaging: a. Immediately begin imaging the cells using a live-cell imaging microscope equipped with a temperature and CO₂ controlled chamber. b. Acquire images at

regular intervals to monitor the release of calcein from the endosomes into the cytoplasm. Endosomal escape is indicated by a shift from a punctate to a diffuse cytosolic fluorescence pattern.

- Quantification (Optional): a. The fluorescence intensity in the cytoplasm can be quantified over time using image analysis software to determine the kinetics of endosomal escape.

Conclusion

The **GALA** peptide is a powerful tool for enhancing the cytosolic delivery of siRNA and mRNA. Its pH-dependent fusogenic activity allows for efficient endosomal escape, a major bottleneck in nucleic acid delivery. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize **GALA** in their delivery systems. Further optimization of **GALA**-containing formulations may lead to the development of highly potent and targeted nucleic acid-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [GALA Peptide for siRNA and mRNA Delivery: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025779#gala-peptide-for-sirna-and-mrna-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com